molecular formula C16H15ClOS B3023776 3'-Chloro-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-60-4

3'-Chloro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B3023776
CAS No.: 898754-60-4
M. Wt: 290.8 g/mol
InChI Key: YJUYKPMBGPENQS-UHFFFAOYSA-N
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Description

3’-Chloro-3-(2-thiomethylphenyl)propiophenone is a versatile chemical compound with the molecular formula C16H15ClOS. It is known for its unique properties, making it suitable for various applications in scientific research, including drug synthesis, material science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 3-chloropropiophenone with 2-thiomethylphenyl derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3’-Chloro-3-(2-thiomethylphenyl)propiophenone involves large-scale chemical processes that optimize the reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. These methods often employ advanced techniques like continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3’-Chloro-3-(2-thiomethylphenyl)propiophenone is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropiophenone: A related compound with similar chemical properties but lacking the thiomethyl group.

    2-Thiomethylphenyl derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

3’-Chloro-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of both chlorine and thiomethyl groups, which confer distinct reactivity and properties. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClOS/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUYKPMBGPENQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644321
Record name 1-(3-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-60-4
Record name 1-Propanone, 1-(3-chlorophenyl)-3-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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